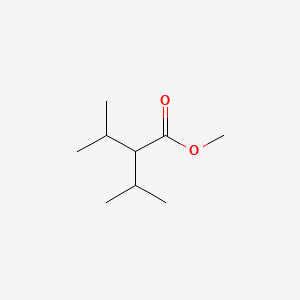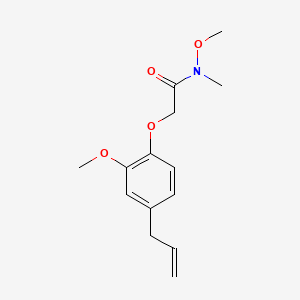![molecular formula C21H24O6 B14354732 4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) CAS No. 90144-94-8](/img/structure/B14354732.png)
4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[5.5]undecane core with four oxygen atoms and two 2-methylphenol groups attached at the 3 and 9 positions. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spirocyclic core. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then further reacted with 2-methylphenol to yield the final product .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using catalysts such as boron trifluoride diethyl etherate to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as dichloromethane at elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Diols.
Substitution: Brominated or nitrated phenolic derivatives.
Scientific Research Applications
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance materials such as resins and coatings
Mechanism of Action
The mechanism of action of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) involves its interaction with various molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. The phenolic groups can also participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Similar spirocyclic core but with vinyl groups instead of phenolic groups.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Features ethylidene groups instead of phenolic groups
Uniqueness
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol) is unique due to the presence of phenolic groups, which impart distinct chemical reactivity and biological activity compared to other spirocyclic compounds. The combination of the spirocyclic core and phenolic groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
90144-94-8 |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[3-(4-hydroxy-3-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylphenol |
InChI |
InChI=1S/C21H24O6/c1-13-7-15(3-5-17(13)22)19-24-9-21(10-25-19)11-26-20(27-12-21)16-4-6-18(23)14(2)8-16/h3-8,19-20,22-23H,9-12H2,1-2H3 |
InChI Key |
HOENWSBRUMONMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2OCC3(CO2)COC(OC3)C4=CC(=C(C=C4)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


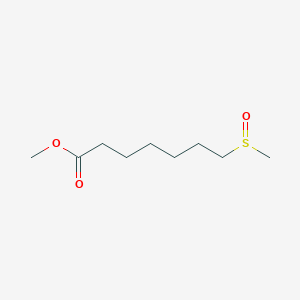
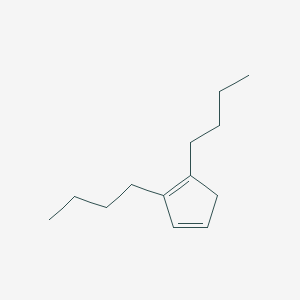
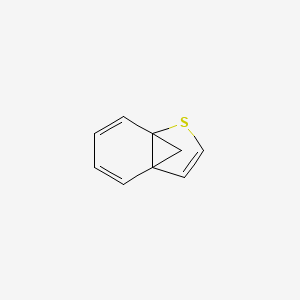
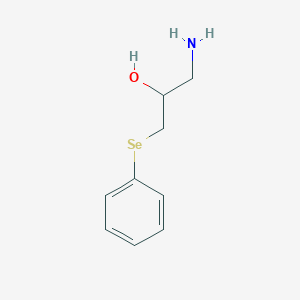
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
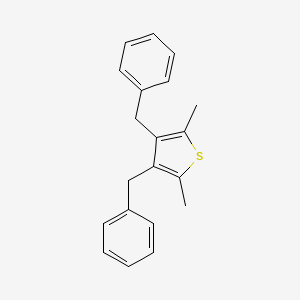
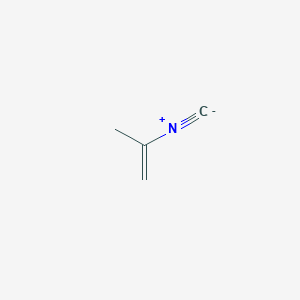
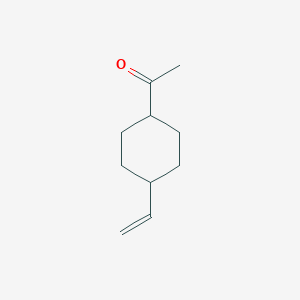
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)
